Potassium nitrate-15N,18O3

Catalog No.
S1913631
CAS No.
285978-22-5
M.F
KNO3
M. Wt
108.096 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium nitrate-15N,18O3

CAS Number

285978-22-5

Product Name

Potassium nitrate-15N,18O3

IUPAC Name

potassium;bis(18O)(oxidanidyl)-(18O)oxidanylidene(15N)azanium

Molecular Formula

KNO3

Molecular Weight

108.096 g/mol

InChI

InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1,2+2,3+2,4+2

InChI Key

FGIUAXJPYTZDNR-QKBJONFOSA-N

SMILES

[N+](=O)([O-])[O-].[K+]

Canonical SMILES

[N+](=O)([O-])[O-].[K+]

Isomeric SMILES

[15N+](=[18O])([18O-])[18O-].[K+]

Potassium nitrate-15N,18O3 is a stable isotope-labeled compound of potassium nitrate, which is represented by the chemical formula KNO3. This compound contains nitrogen isotopes 15N^{15}N and oxygen isotope 18O^{18}O, making it useful in various scientific applications, particularly in studies involving nitrogen and oxygen cycles. Potassium nitrate itself is a white crystalline salt that is highly soluble in water and serves as a significant source of potassium and nitrate ions in various chemical and biological processes. It has applications in agriculture as a fertilizer, in food preservation, and in pyrotechnics due to its oxidizing properties .

Due to its oxidizing nature. Key reactions include:

  • Decomposition Reaction:
    2KNO32KNO2+O22KNO_3\rightarrow 2KNO_2+O_2
    This reaction occurs upon heating, releasing oxygen gas, which can act as an oxidizer.
  • Reaction with Acids:
    Potassium nitrate reacts with strong acids to release nitric acid:
    KNO3+HClKCl+HNO3KNO_3+HCl\rightarrow KCl+HNO_3
    This showcases its potential use in generating nitric acid for various applications .
  • Oxidation Reactions:
    As an oxidizing agent, potassium nitrate can facilitate oxidation reactions involving organic compounds, contributing to combustion processes or the synthesis of other chemicals .

In biological contexts, potassium nitrate-15N,18O3 is primarily used as a tracer in nitrogen metabolism studies. The stable isotopes allow researchers to track the uptake and assimilation of nitrogen by plants and microorganisms. For instance, studies have shown that using labeled potassium nitrate can help determine how effectively crops utilize nitrogen fertilizers and how much nitrogen is retained in soil organic matter . Additionally, it has implications in understanding nitrogen cycling within ecosystems and can assist in optimizing agricultural practices.

Potassium nitrate-15N,18O3 can be synthesized through several methods:

  • Reaction of Potassium Chloride with Nitric Acid:
    3KCl+4HNO33KNO3+Cl2+2H2O3KCl+4HNO_3\rightarrow 3KNO_3+Cl_2+2H_2O
    This method involves the reaction of potassium chloride with nitric acid at elevated temperatures .
  • Mixing Sodium Nitrate and Potassium Chloride:
    A hot saturated solution of sodium nitrate and potassium chloride can be mixed to precipitate potassium nitrate:
    K++Cl+Na++NO3NaCl+K++NO3K^++Cl^-+Na^++NO_3^-\rightarrow NaCl\downarrow +K^++NO_3^-
    Here, sodium chloride crystallizes out while potassium nitrate remains in solution .
  • Incorporation of Isotopes:
    The incorporation of stable isotopes 15N^{15}N and 18O^{18}O typically occurs during the synthesis process by using labeled precursors or through specific isotopic enrichment techniques .

Potassium nitrate-15N,18O3 has diverse applications:

  • Agricultural Research: Used extensively to study nitrogen uptake and retention in crops.
  • Environmental Studies: Helps trace nitrogen cycling in ecosystems.
  • Pharmaceuticals: Investigated for potential effects on human health related to nitric oxide production.
  • Food Preservation: Acts as a preservative and color fixative in cured meats.

Research involving potassium nitrate-15N,18O3 often focuses on its interactions with biological systems:

  • Studies have shown that it can influence nitric oxide production in the body, which plays a critical role in regulating blood pressure and vascular function .
  • The compound's effects on microbial communities in soil have been investigated to understand how different forms of nitrogen affect soil health and plant growth.

Several compounds are chemically similar to potassium nitrate-15N,18O3, each with unique properties:

Compound NameChemical FormulaUnique Properties
Sodium NitrateNaNO3Commonly used as a fertilizer; less soluble than potassium nitrate.
Ammonium NitrateNH4NO3Highly soluble; often used in fertilizers but can be explosive under certain conditions.
Calcium NitrateCa(NO3)2Provides calcium along with nitrogen; used for fertigation.
Magnesium NitrateMg(NO3)2Supplies magnesium; important for chlorophyll production.

Potassium nitrate-15N,18O3 is unique due to its specific isotopic labeling, which allows for precise tracking of nitrogen dynamics in various systems, particularly beneficial for agricultural research and environmental studies .

Isotope-Enriched Precursor Reactants

The synthesis of potassium nitrate-15N,18O3 requires isotopically enriched precursor materials to achieve high isotopic purity in the final product. The preparation of this doubly-labeled compound involves careful selection and handling of nitrogen-15 and oxygen-18 enriched starting materials [1] [2].

Nitrogen-15 Enriched Precursors

The primary nitrogen-15 enriched precursor for potassium nitrate synthesis is nitrogen-15 enriched ammonium compounds. Nitrogen-15 enriched ammonium chloride with 98 atom percent nitrogen-15 serves as a common starting material for isotope-labeled nitrate synthesis [3]. The enrichment of nitrogen-15 can be achieved through ion-exchange chromatographic processes, where ammonium chloride with initial nitrogen-15 content of 80 atom percent is processed through 25-meter chromatographic columns to achieve 99.756 percent nitrogen-15 enrichment [4]. This process utilizes the differential migration rates of nitrogen isotopes in ion-exchange resins, with high flow rates and large column diameters providing advantages for nitrogen-15 enrichment [4].

Alternative nitrogen-15 enriched precursors include nitrogen-15 labeled nitric acid solutions prepared through chemical exchange reactions. The nitric oxide-nitric acid exchange system demonstrates single-stage enrichment factors that decrease from 1.065 for approximately 1 molar nitric acid to 1.045 for 11.1 molar nitric acid solutions [5]. For 10 molar nitric acid at 25 degrees Celsius, the enrichment factor is 1.055 ± 0.005, making this system suitable for producing highly enriched nitrogen-15 nitric acid precursors [5].

Oxygen-18 Enriched Precursors

Oxygen-18 enriched water represents the most commonly used precursor for incorporating oxygen-18 into nitrate compounds. Commercial oxygen-18 enriched water with 97 atom percent oxygen-18 is available for high-precision isotope labeling applications [6]. The production of oxygen-18 enriched water utilizes distillation methods, where natural water is processed through packed distillation columns arranged in cascades to achieve the desired enrichment levels [6]. The natural abundance of oxygen-18 in water is approximately 0.20 atom percent, requiring extensive processing to reach commercial enrichment levels [6].

Oxygen-18 enriched nitric acid can be prepared through chemical exchange reactions between nitric oxide and oxygen-18 enriched water. The exchange of oxygen-18 between nitric oxide and nitric acid solutions occurs with single-stage enrichment factors of 1.020 ± 0.002 [7]. This process concentrates oxygen-18 in the gas phase, requiring subsequent conversion of nitric oxide to water and nitric acid through partial decomposition and hydrogen reaction [7].

Precursor Quality Control

The isotopic purity of precursor materials directly influences the final isotopic composition of potassium nitrate-15N,18O3. Commercial suppliers provide isotopically enriched potassium nitrate with 98 atom percent nitrogen-15 and 95 atom percent oxygen-18, demonstrating the achievable purity levels with optimized precursor materials [1] [2]. Quality control measures include mass spectrometry analysis to verify isotopic compositions and ensure minimal isotopic dilution during synthesis procedures.

Crystallization-Based Separation Techniques

Crystallization techniques serve as fundamental methods for purifying potassium nitrate compounds, leveraging the distinct solubility characteristics of potassium nitrate across different temperatures. The solubility of potassium nitrate demonstrates a dramatic temperature dependence, increasing from 13.3 grams per 100 grams of water at 0 degrees Celsius to 246 grams per 100 grams of water at 100 degrees Celsius [8]. This 18.5-fold increase in solubility provides an excellent foundation for crystallization-based purification processes.

Temperature (°C)Solubility (g/100g H₂O)
013.3 [8]
2031.6 [8]
2538.3 [8]
5085.5 [9]
100246.0 [8]

Recrystallization Procedures

The recrystallization method for potassium nitrate purification involves dissolving the crude compound in hot water to form a saturated solution, followed by controlled cooling to promote crystal formation [10] [11]. The optimal dissolution temperature approaches the boiling point of water, where potassium nitrate solubility reaches maximum levels [11]. During the cooling process, pure potassium nitrate crystals preferentially form while impurities remain dissolved in the solution [12].

The theoretical basis for recrystallization relies on the principle that growing crystals incorporate molecules of the target compound preferentially over impurity molecules due to better lattice fitting [12]. This selectivity results in higher purity crystals compared to the starting material [12]. The cooling rate significantly influences crystal quality, with slow cooling promoting larger, more perfect crystals [11].

Fractional Crystallization Methods

Fractional crystallization provides enhanced separation capabilities when potassium nitrate occurs alongside other salts with different solubility characteristics [13] [14]. This technique exploits the unique solubility curves of different compounds, allowing selective crystallization at specific temperature ranges [13]. In laboratory demonstrations, mixtures containing 8 grams of sodium chloride and 5 grams of potassium nitrate in 3.6 cubic centimeters of water at 70 degrees Celsius result in complete dissolution of potassium nitrate while sodium chloride remains largely undissolved [13].

The fractional crystallization process yields approximately 6.6 grams of recovered sodium chloride from 8 grams initially present, while cooling to room temperature precipitates 3.7 grams of potassium nitrate from the original 5 grams [13]. This selective precipitation occurs because potassium nitrate exhibits much greater solubility variation with temperature compared to sodium chloride [9].

Vacuum Crystallization Techniques

Advanced crystallization methods employ vacuum conditions to optimize crystal formation and purity. Vacuum crystallization processes for potassium nitrate production involve temperature-controlled precipitation at 25-40 degrees Celsius under reduced pressure conditions [15]. This method allows precise control of supersaturation levels and nucleation rates, resulting in improved crystal quality and reduced impurity incorporation [15].

The vacuum crystallization approach demonstrates particular advantages for large-scale production, with reported water savings of 18 percent and energy savings of 20 percent compared to conventional crystallization methods [15]. The process involves centrifugal separation of crystallized products followed by washing and drying procedures to achieve final product specifications [15].

Eutectic Freeze Crystallization

Eutectic freeze crystallization represents a specialized technique for separating aqueous inorganic solutions into pure water and pure salt components [16]. This method operates at the eutectic point where both ice and salt crystals form simultaneously, enabling efficient separation based on the distinct crystal structures of water and potassium nitrate [16]. The technique requires precise temperature control to maintain eutectic conditions throughout the crystallization process [16].

Recrystallization Optimization for Isotopic Purity

The optimization of recrystallization procedures for isotopically labeled compounds requires careful consideration of factors that influence both chemical purity and isotopic integrity. For potassium nitrate-15N,18O3, maintaining high isotopic enrichment levels while achieving chemical purity presents unique challenges requiring specialized approaches [17].

Temperature Profile Optimization

The dissolution temperature significantly impacts the efficiency of isotopic compound purification. Excessive temperatures may promote isotopic exchange reactions that dilute the enriched isotope content, while insufficient temperatures result in incomplete dissolution and reduced purification efficiency [17]. For potassium nitrate compounds, dissolution temperatures of 90-95 degrees Celsius provide optimal balance between complete dissolution and minimal isotopic exchange [11].

Cooling rate control represents a critical parameter in isotopic purity optimization. Rapid cooling promotes formation of numerous small crystals with potentially higher impurity incorporation, while controlled slow cooling at rates of 1-2 degrees Celsius per hour encourages formation of larger, purer crystals [17]. The optimal cooling profile involves initial rapid cooling to approximately 60 degrees Celsius followed by controlled slow cooling to room temperature [18].

Solvent Selection and Optimization

Water serves as the preferred solvent for potassium nitrate recrystallization due to the compound's high solubility and the minimal isotopic exchange between water and nitrate ions under typical recrystallization conditions [19]. However, for isotopically labeled compounds, the isotopic composition of the water solvent becomes critical. Using water with natural isotopic abundance prevents contamination of the oxygen-18 enriched nitrate compound [19].

The water-to-compound ratio influences both recovery yield and purity. Minimum solvent volumes reduce losses of isotopically enriched material while maintaining sufficient supersaturation for effective purification [18]. Optimal ratios typically range from 3:1 to 5:1 water-to-compound by weight, depending on the target purity level and acceptable yield loss [12].

Multiple Recrystallization Cycles

Achieving high isotopic purity often requires multiple recrystallization cycles, with each cycle providing incremental improvements in both chemical and isotopic purity [18]. The first recrystallization cycle typically removes the majority of chemical impurities, while subsequent cycles focus on removing trace contaminants that may contribute to isotopic dilution [17].

The efficiency of multiple recrystallization cycles depends on the systematic optimization of conditions for each stage. Later cycles may employ reduced solution volumes and extended crystallization times to maximize purification while minimizing material losses [20]. Typically, two to three recrystallization cycles suffice to achieve isotopic purities exceeding 95 atom percent for both nitrogen-15 and oxygen-18 in potassium nitrate compounds [1] [2].

Isotopic Exchange Minimization

Prevention of isotopic exchange reactions during recrystallization requires careful control of solution pH, temperature, and contact time. Neutral pH conditions minimize the potential for isotopic scrambling between water and nitrate oxygen atoms [19]. Extended contact times at elevated temperatures increase the risk of isotopic exchange, making rapid dissolution and controlled cooling essential for maintaining isotopic integrity [17].

The use of inert atmosphere conditions during recrystallization prevents atmospheric contamination that could introduce natural abundance isotopes into the enriched compound. Nitrogen or argon atmospheres provide effective protection against atmospheric water vapor and carbon dioxide that might contribute to isotopic dilution [21].

Purity Assessment Methods

Verification of both chemical and isotopic purity requires comprehensive analytical characterization. Mass spectrometry techniques provide precise determination of isotopic ratios, with measurement precisions typically achieving 0.02-0.04 per mil for isotopic composition determinations [21]. Chemical purity assessment employs ion chromatography and elemental analysis to quantify residual impurities below parts-per-million levels [20].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Modify: 2023-08-16

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